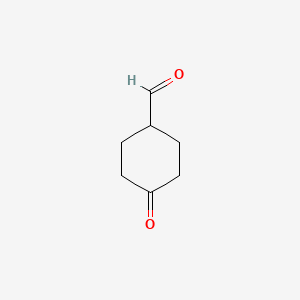4-Oxocyclohexanecarbaldehyde
CAS No.: 96184-81-5
Cat. No.: VC2362054
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96184-81-5 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 4-oxocyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 |
| Standard InChI Key | SFNKUFOBKQJUEB-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCC1C=O |
| Canonical SMILES | C1CC(=O)CCC1C=O |
Introduction
Chemical Structure and Properties
4-Oxocyclohexanecarbaldehyde (CAS Number: 96184-81-5) features a cyclohexane ring with a ketone group at position 4 and an aldehyde group at position 1 . Also known as cyclohexanone-4-carboxaldehyde, this compound possesses unique structural characteristics that make it valuable in organic synthesis .
Physical and Chemical Properties
The physical and chemical properties of 4-oxocyclohexanecarbaldehyde are crucial for understanding its behavior in various chemical reactions and applications. The table below summarizes the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.153 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 223.4±33.0 °C at 760 mmHg |
| Flash Point | 80.8±22.4 °C |
| LogP | -0.12 |
| Vapour Pressure | 0.1±0.4 mmHg at 25°C |
| Index of Refraction | 1.541 |
The compound is characterized by moderate polarity due to the presence of two oxygen-containing functional groups . Its predicted collision cross-section data provides valuable information for mass spectrometric analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 127.07536 | 125.0 |
| [M+Na]⁺ | 149.05730 | 136.2 |
| [M+NH₄]⁺ | 144.10190 | 133.8 |
| [M+K]⁺ | 165.03124 | 130.2 |
| [M-H]⁻ | 125.06080 | 126.6 |
Structural Identification
The structural characterization of 4-oxocyclohexanecarbaldehyde can be achieved through various analytical techniques. The following identifiers are commonly used for its unambiguous identification :
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 |
| InChIKey | SFNKUFOBKQJUEB-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCC1C=O |
These identifiers provide standardized representations of the molecular structure, facilitating database searches and information retrieval about the compound .
Synthetic Methodologies
The synthesis of 4-oxocyclohexanecarbaldehyde has been explored through various approaches, with significant advancements in stereoselective methodologies in recent years.
Catalytic Asymmetric Synthesis
A groundbreaking development in the synthesis of 4-oxocyclohexanecarbaldehyde was reported by Maurya et al. in 2021, who developed the first catalytic asymmetric reaction of acetone with cinnamaldehyde to produce disubstituted 4-oxocyclohexanecarbaldehydes . This innovative approach demonstrated high stereoselectivity and versatility with various substituted cinnamaldehydes as substrates .
The researchers achieved remarkable control over stereochemistry, producing both enantiomers of the same diastereomeric products with good yield and excellent enantioselectivity simply by changing the enantiomer of one of the two chiral catalysts employed . The practical utility of this methodology was further demonstrated through gram-scale synthesis, highlighting its potential for larger-scale applications .
Diastereodivergent Synthesis Approaches
In 2021, Bora et al. reported a diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes using modularly designed organocatalysts (MDOs) . Their research revealed that the cinchona thiourea moiety in self-assembled MDOs typically inhibits iminium catalysis, but this inhibition could be overcome by using an appropriate weak acid .
Once the iminium catalysis was activated, these catalysts facilitated a highly stereoselective and diastereodivergent synthesis via a domino reaction between ketones and α,β-unsaturated aldehydes . This approach represents a significant advancement in controlling the stereochemical outcome of reactions producing 4-oxocyclohexanecarbaldehyde derivatives .
Pyrrolidine-Catalyzed Domino Reactions
Another noteworthy synthetic route to 4-oxocyclohexanecarbaldehyde derivatives was developed using pyrrolidine as a catalyst in domino reaction sequences . This approach enables one-pot, efficient synthesis of polysubstituted 4-oxocyclohexanecarbaldehyde derivatives under mild conditions .
The pyrrolidine-catalyzed methodology offers several advantages, including operational simplicity, mild reaction conditions, and the ability to generate structural complexity efficiently . This synthetic strategy has expanded the accessibility of structurally diverse 4-oxocyclohexanecarbaldehyde derivatives for further applications .
Michael-Wittig-Michael-Michael Reaction Sequence
An innovative approach for constructing cyclohexanecarbaldehyde structures was reported involving an enantioselective organocatalytic Michael-Wittig-Michael-Michael reaction sequence . This method enables the dichotomous construction of pentasubstituted cyclopentanecarbaldehydes and pentasubstituted cyclohexanecarbaldehydes .
The reaction involves the Michael addition of carbethoxymethylenetriphenylphosphorane (a Wittig reagent) to nitroalkenes, followed by reaction with formaldehyde and cinnamaldehydes . This approach produces pentasubstituted cyclohexanecarbaldehydes with five contiguous stereocenters and excellent enantioselectivities (up to >99% ee) .
Applications in Organic Synthesis
4-Oxocyclohexanecarbaldehyde has emerged as a valuable building block in organic synthesis due to its bifunctional nature and potential for stereoselective transformations.
Building Block for Complex Molecules
Current Research and Future Perspectives
Research on 4-oxocyclohexanecarbaldehyde continues to evolve, with ongoing efforts to develop new synthetic methodologies and explore its applications in complex molecule synthesis.
Advances in Catalytic Methods
Recent advances in catalytic methods for the synthesis of 4-oxocyclohexanecarbaldehyde and its derivatives have significantly expanded the toolkit available to synthetic chemists . The development of highly stereoselective catalysts and reaction conditions has enabled precise control over the stereochemical outcome of reactions involving this compound .
Future research is likely to focus on the development of more efficient and environmentally friendly catalytic systems, potentially exploring biocatalytic approaches and flow chemistry techniques to enhance the sustainability of synthetic processes involving 4-oxocyclohexanecarbaldehyde .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume